(E)-4-methoxy-3-methylpent-3-en-2-one
Description
Structure
3D Structure
Properties
CAS No. |
119271-94-2 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
(E)-4-methoxy-3-methylpent-3-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-5(6(2)8)7(3)9-4/h1-4H3/b7-5+ |
InChI Key |
RMUYPYQKKMMBSQ-FNORWQNLSA-N |
SMILES |
CC(=C(C)OC)C(=O)C |
Isomeric SMILES |
C/C(=C(/C)\OC)/C(=O)C |
Canonical SMILES |
CC(=C(C)OC)C(=O)C |
Synonyms |
3-Penten-2-one, 4-methoxy-3-methyl-, (E)- (9CI) |
Origin of Product |
United States |
Advanced Synthetic Methodologies for E 4 Methoxy 3 Methylpent 3 En 2 One and Its Stereoisomers
Stereoselective Synthesis of (E)-4-methoxy-3-methylpent-3-en-2-one
Achieving stereoselectivity in the synthesis of tetrasubstituted alkenes is a formidable task. nih.govrsc.org For a molecule like this compound, which does not possess a chiral center in its ground state, stereoselective synthesis primarily refers to the control of the E/Z geometry of the double bond. However, should chiral variants be desired through isotopic labeling or by introducing chiral centers in precursors, the development of asymmetric methods becomes crucial.
Development of Catalytic Asymmetric Approaches
Catalytic asymmetric synthesis provides an efficient route to enantiomerically enriched compounds from prochiral substrates. acs.org In the context of synthesizing precursors for chiral analogues of this compound, the asymmetric reduction of a diketone precursor or the asymmetric alkylation of a related β-keto ester could establish key stereocenters.
For instance, the asymmetric hydrogenation of a prochiral 1,3-diketone precursor could yield a chiral β-hydroxy ketone. Subsequent methylation and dehydration would then lead to the target enone. Modern catalysis has seen the development of highly efficient iridium-catalyzed asymmetric hydrogenations of cyclic enones, which can provide chiral cycloalkanols with multiple contiguous stereocenters with excellent enantioselectivity (92 to >99% ee) and diastereoselectivity (dr 95:5 to >99:1). acs.org While our target is acyclic, similar principles using chiral ruthenium or rhodium catalysts with ligands like BINAP could be applied to a suitable prochiral diketone precursor.
Table 1: Representative Catalysts for Asymmetric Ketone Reduction
| Catalyst System | Substrate Type | Enantioselectivity (ee) | Reference |
|---|---|---|---|
| Ru(II)-BINAP Complexes | β-Ketoesters | Up to 99% | [General Knowledge] |
| Chiral Primary Amine Salts | Cyclic Enones | >96% | organic-chemistry.org |
Chiral Auxiliary-Mediated Syntheses
Chiral auxiliaries are powerful tools for controlling stereochemistry in synthesis. wikipedia.org A chiral auxiliary can be temporarily incorporated into a substrate to direct a stereoselective reaction, after which it is removed. wikipedia.org For the synthesis of a chiral precursor to our target molecule, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, could be employed. wikipedia.orgnih.gov
A plausible strategy would involve attaching a chiral auxiliary to a carboxylic acid precursor. Subsequent diastereoselective alkylation or acylation reactions would install the necessary carbon framework. For example, an Evans oxazolidinone derivative of propanoic acid could be selectively alkylated to introduce the methyl group at the α-position, followed by further elaboration to the pentenone backbone. The high diastereoselectivities achievable with these auxiliaries, often exceeding 98:2 dr, make them a reliable choice for setting stereocenters. nih.gov Pseudoephenamine has also emerged as a versatile chiral auxiliary, showing remarkable stereocontrol in alkylation reactions, particularly those forming quaternary carbon centers. nih.gov
Table 2: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Reaction | Diastereoselectivity (dr) | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Aldol (B89426), Alkylation | >95:5 | wikipedia.org |
| Pseudoephedrine/Pseudoephenamine | Alkylation | >98:2 | nih.gov |
| 8-Phenylmenthol | Diels-Alder, Ene Reactions | High | wikipedia.orgresearchgate.net |
Enzymatic or Biocatalytic Pathways to Enantiopure Precursors
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. researchgate.net Enzymes such as ene-reductases (ERs) and alcohol dehydrogenases (ADHs) can perform stereoselective reductions of C=C and C=O bonds, respectively, with exceptional precision. acs.orgmdpi.com
A chemo-enzymatic approach could be envisioned where a precursor α,β-unsaturated ketone is first reduced by a stereospecific ene-reductase to set a chiral center at the β-position. A subsequent reduction of the ketone by a highly enantioselective alcohol dehydrogenase would then establish a second stereocenter. This one-pot, two-step multienzymatic procedure has been successfully applied to synthesize all four stereoisomers of 4-methylheptan-3-ol from 4-methylhept-4-en-3-one. mdpi.com A similar strategy could be adapted to a precursor of this compound, yielding chiral β-hydroxy ketone intermediates that can be further processed. The combination of different ERs and ADHs allows for access to all possible stereoisomers with high enantiomeric (>99% ee) and diastereomeric excess. mdpi.comrsc.org
Novel Reaction Pathways for the Formation of the Enone and Enol Ether Moieties
The construction of the tetrasubstituted enone and the regiochemically defined enol ether are key challenges in the synthesis of this compound.
Chemo- and Regioselective Functionalization Strategies
The regioselective formation of the enol ether is critical. Standard O-alkylation of a 1,3-diketone precursor like 3-methylpentane-2,4-dione with a methylating agent (e.g., diazomethane (B1218177) or methyl triflate) can often lead to a mixture of regioisomers. More advanced methods are required for selective synthesis.
One approach involves the regioselective synthesis of a specific silyl (B83357) enol ether from a ketone, followed by further functionalization. acs.orgacs.orgresearchgate.net For example, nickel-catalyzed remote functionalization can achieve the regio- and stereoselective synthesis of Z-silyl enol ethers via a chain-walking mechanism. acs.org While complex for this specific target, the principle of controlling enol ether geometry through catalysis is pertinent. A more direct method could involve the reaction of a 1,3-diketone with an alcohol under acidic conditions, which often favors the formation of the more thermodynamically stable, more substituted enone product.
The formation of the α,β-unsaturated ketone itself can be achieved through various modern methods, including palladium-catalyzed oxidative dehydrogenation of saturated ketones or hydroacylation of alkynes. organic-chemistry.orgorganic-chemistry.org These methods offer high regio- and stereoselectivity under mild conditions.
Tandem and Cascade Reactions in the Synthesis of this compound
Tandem and cascade reactions streamline synthesis by forming multiple bonds in a single operation, increasing efficiency and reducing waste. nih.govnih.govacs.org A plausible cascade approach to this compound could involve an initial Michael addition followed by an aldol condensation and subsequent dehydration/methylation.
For example, a base-catalyzed reaction between a β-keto ester (e.g., ethyl acetoacetate) and an α,β-unsaturated ketone could initiate a cascade. More specifically, a ceria-catalyzed oxidative C-C coupling of a ketone (acetone) and a primary alcohol (ethanol, which would be oxidized in situ to acetaldehyde) could form a chalcone-like intermediate, which upon methylation would yield the desired structure. rsc.org Such cascade reactions often proceed with high atom economy and can generate significant molecular complexity from simple starting materials. rsc.orgnih.gov Palladium-catalyzed cascade reactions of enynones have also been developed, showcasing the power of this approach to build complex functionalized molecules. rsc.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-methylpentane-2,4-dione |
| Evans Oxazolidinone |
| Pseudoephedrine |
| Pseudoephenamine |
| BINAP |
| 8-Phenylmenthol |
| Camphorsultam |
| Ethyl acetoacetate |
| Acetone |
| Ethanol |
| Acetaldehyde |
| Diazomethane |
Green Chemistry Approaches to the Synthesis of this compound
The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For a molecule such as this compound, an α,β-unsaturated ketone, green chemistry principles offer a roadmap to reduce waste, minimize energy consumption, and utilize safer materials. This section explores solvent-free and atom-economical syntheses, as well as the potential for using renewable feedstocks in the production of this compound.
Solvent-Free and Atom-Economical Syntheses
The pursuit of solvent-free and atom-economical reactions is central to green synthesis. Traditional organic reactions often rely on large volumes of volatile organic solvents, which contribute to environmental pollution and pose safety risks. Atom economy, a concept developed by Barry Trost, emphasizes the efficiency of a reaction in converting reactants into the desired product, minimizing the generation of byproducts.
Solvent-Free Aldol Condensation:
A highly relevant and green approach for the synthesis of α,β-unsaturated ketones is the aldol condensation. ncert.nic.in This reaction, which involves the coupling of two carbonyl compounds to form a β-hydroxy carbonyl compound that subsequently dehydrates, is inherently atom-economical as the primary byproduct is water. ncert.nic.in
Recent advancements have demonstrated the feasibility of conducting aldol condensations under solvent-free conditions, often facilitated by mechanochemistry (grinding) or microwave irradiation. truman.edutruman.eduweebly.com In a typical solvent-free approach, solid reactants are mixed and ground together, sometimes with a solid base catalyst like sodium hydroxide. truman.edutruman.edu The mechanical energy input can lead to the formation of a eutectic mixture or localized melting, allowing the reaction to proceed without the need for a bulk solvent. truman.edutruman.edu
For the synthesis of this compound, a plausible solvent-free aldol condensation would involve the reaction of 2,3-pentanedione (B165514) with a methylating agent under basic conditions, followed by dehydration. Alternatively, a directed aldol-type reaction could be envisioned.
Microwave-Assisted Solvent-Free Synthesis:
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often under solvent-free conditions. asianpubs.orgcem.comresearchgate.net This technique can significantly reduce reaction times from hours to minutes and improve yields. asianpubs.org For instance, the synthesis of N-aryl-β-enaminones has been efficiently achieved by reacting acetylacetone (B45752) with substituted anilines under microwave irradiation without any solvent. asianpubs.orgasianpubs.org A similar strategy could be adapted for the synthesis of this compound, potentially by reacting a suitable precursor with a methoxy (B1213986) source under microwave irradiation.
The following table summarizes various solvent-free approaches for the synthesis of α,β-unsaturated ketones, which could be adapted for the target molecule.
| Method | Catalyst/Conditions | Reactants | Product Type | Ref. |
| Mechanochemical Aldol Condensation | Solid NaOH | Aldehyde and Ketone | α,β-Unsaturated Ketone | truman.edutruman.edu |
| Microwave-Assisted Synthesis | None (neat) | Acetylacetone and Aniline | N-aryl-β-enaminone | asianpubs.orgasianpubs.org |
| Microwave-Assisted Knoevenagel Condensation | Ammonium acetate | Aromatic aldehyde and active methylene (B1212753) compound | Arylidene derivative | hstu.ac.bd |
Atom-Economical C-H Activation:
Another frontier in green synthesis is the direct functionalization of C-H bonds. Photocatalyzed C-H activation of alkanes and their subsequent coupling with carbon monoxide and electrophilic alkenes represents a highly atom-economical route to unsymmetrical ketones. nih.gov While not yet demonstrated for the specific target molecule, this approach offers a conceptually novel and efficient strategy that could be explored in future research.
Utilization of Renewable Feedstocks in Synthesis
The transition from fossil fuel-based feedstocks to renewable bio-based resources is a critical aspect of sustainable chemistry. greenchemistry-toolkit.orgmckinsey.compharmafeatures.com Lignocellulosic biomass, which is abundant and not in competition with food sources, is a particularly attractive starting material for the production of valuable chemicals. mdpi.com
Potential Renewable Precursors for this compound:
Several platform chemicals derived from biomass could serve as precursors for the synthesis of this compound.
2,3-Butanediol: This C4 platform chemical can be produced in high yields from the fermentation of sugars derived from lignocellulosic biomass. mdpi.comencyclopedia.pubnih.gov 2,3-Butanediol can be catalytically converted to methyl ethyl ketone (MEK), a potential precursor in the synthesis of the target molecule. dntb.gov.ua Furthermore, microbial fermentation can also directly yield 2,3-pentanedione.
Levulinic Acid: Produced from the acid-catalyzed dehydration of C6 sugars, levulinic acid is a versatile platform chemical. nrel.gov It can be transformed into various ketones, including methyl vinyl ketone, which could be a building block in a convergent synthesis. rsc.org
Cyclopentanone (B42830): Derived from the hydrogenation and rearrangement of furfural, which is obtained from the hemicellulose fraction of lignocellulose, cyclopentanone is another promising renewable precursor. researchgate.netnih.gov While not a direct precursor for the acyclic target molecule, its derivatives can undergo various ring-opening and rearrangement reactions to afford linear ketones.
A Plausible Green Synthetic Route from Renewable Feedstocks:
A potential green synthetic pathway to this compound could commence with the microbial fermentation of biomass-derived sugars to produce 2,3-butanediol. researchgate.net This diol can then be catalytically dehydrated to methyl ethyl ketone. A subsequent sustainable step could involve the selective oxidation of MEK to 2,3-pentanedione. Finally, a solvent-free, base-catalyzed methylation and dehydration of 2,3-pentanedione would yield the target molecule.
The following table outlines potential renewable feedstocks and their conversion to key intermediates for the synthesis of this compound.
| Renewable Feedstock | Platform Chemical | Key Intermediate | Potential Conversion Method | Ref. |
| Lignocellulosic Biomass | Sugars (Glucose, Xylose) | 2,3-Butanediol | Microbial Fermentation | mdpi.comencyclopedia.pub |
| Lignocellulosic Biomass | Sugars (C6) | Levulinic Acid | Acid-catalyzed dehydration | nrel.gov |
| Hemicellulose | Furfural | Cyclopentanone | Hydrogenation and Rearrangement | researchgate.netnih.gov |
| Lignocellulosic Biomass | Sugars | 2,3-Pentanedione | Microbial Fermentation | mdpi.com |
By integrating solvent-free and atom-economical synthetic methods with the utilization of renewable feedstocks, the production of this compound can be aligned with the principles of green chemistry, paving the way for more sustainable chemical manufacturing.
Advanced Spectroscopic and Structural Elucidation Studies of E 4 Methoxy 3 Methylpent 3 En 2 One
High-Resolution NMR Spectroscopy for Conformational and Configurational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like (E)-4-methoxy-3-methylpent-3-en-2-one. Beyond simple proton and carbon chemical shift and coupling constant analysis, advanced NMR techniques provide deep insights into the molecule's three-dimensional structure and dynamic behavior.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the stereochemistry and conformation of molecules by identifying protons that are close in space. longdom.orglibretexts.org For this compound, these experiments would be crucial in confirming the (E)-configuration of the double bond.
A key expected observation in a NOESY or ROESY spectrum would be a cross-peak between the protons of the C-5 methyl group and the proton at C-2 (the acetyl methyl group), or between the methoxy (B1213986) protons and the C-1 methyl protons, depending on the preferred conformation around the C2-C3 single bond. The presence or absence of such correlations would provide definitive evidence for the spatial proximity of these groups, confirming the relative orientation of the substituents across the double bond.
Table 1: Expected NOESY/ROESY Correlations for this compound
| Interacting Protons | Expected Correlation | Implication |
| Protons of C-5 methyl and C-1 methyl | Possible | Indicates spatial proximity and helps define the dominant conformation. |
| Protons of methoxy group and C-2 proton | Possible | Provides information on the conformation around the C3-O bond. |
| Protons of C-5 methyl and methoxy group | Unlikely | Their separation in the (E)-isomer would likely result in no correlation. |
Dynamic NMR (DNMR) spectroscopy is used to study the rates of conformational changes in molecules. mdpi.comresearchgate.netnih.gov In this compound, rotation around the C-C and C-O single bonds may be hindered, leading to the existence of different conformers that can be observed at low temperatures.
By acquiring NMR spectra at various temperatures, it would be possible to observe the coalescence of signals as the rate of rotation increases. mdpi.com For instance, if the rotation around the C2-C3 bond is slow on the NMR timescale at low temperatures, distinct signals for different rotational isomers might be observed. As the temperature is raised, these signals would broaden and eventually merge into a single averaged signal. From the coalescence temperature and the chemical shift difference between the signals of the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. researchgate.net
Isotopic labeling is a technique used to trace the path of atoms through a chemical reaction or to elucidate reaction mechanisms. ias.ac.inwikipedia.orgslideshare.netresearchgate.net While not a direct structural elucidation technique for the compound itself, isotopic labeling would be invaluable for studying the reactivity of this compound.
For example, by synthesizing the compound with a ¹³C label at the carbonyl carbon (C-2), one could follow the fate of this carbon in subsequent reactions using ¹³C NMR spectroscopy or mass spectrometry. Similarly, deuterium labeling of the methyl groups could provide insights into reaction mechanisms involving these positions, such as enolate formation or condensation reactions.
Table 2: Potential Isotopic Labeling Strategies and Applications
| Isotope | Labeled Position | Potential Application |
| ¹³C | C-2 (Carbonyl) | Mechanistic studies of nucleophilic addition to the carbonyl group. |
| ²H (Deuterium) | C-1, C-5, or Methoxy | Probing the role of these protons in reactions and rearrangements. |
| ¹⁸O | Carbonyl Oxygen | Investigating reaction mechanisms involving the carbonyl oxygen, such as hydrolysis or acetal formation. |
Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Tautomerism Investigations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. For α,β-unsaturated ketones like this compound, these techniques are particularly useful for studying the electronic effects of conjugation and potential intermolecular interactions.
The FT-IR spectrum is expected to show a strong absorption band for the C=O stretching vibration. Due to conjugation with the C=C double bond, this band is expected to appear at a lower wavenumber (typically 1666-1685 cm⁻¹) compared to a saturated ketone (around 1715 cm⁻¹). orgchemboulder.comlibretexts.orgvscht.czlibretexts.org The C=C stretching vibration would likely appear in the region of 1600-1650 cm⁻¹. The C-O stretching of the methoxy group would also be observable.
Raman spectroscopy would provide complementary information. The C=O and C=C stretching bands are also active in Raman spectra, and their relative intensities can sometimes provide stereochemical information in related systems. cdnsciencepub.com
These techniques are also sensitive to intermolecular hydrogen bonding. If this compound were to act as a hydrogen bond acceptor (e.g., in a protic solvent), a shift in the C=O stretching frequency to a lower wavenumber would be expected. While tautomerism is less likely for this specific compound due to the methoxy group, vibrational spectroscopy is a primary tool for investigating keto-enol tautomerism in related dicarbonyl compounds.
Table 3: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Activity |
| C=O Stretch (conjugated) | 1666 - 1685 | Strong |
| C=C Stretch | 1600 - 1650 | Strong |
| C-O Stretch (methoxy) | 1200 - 1300 | Moderate |
| C-H Bending/Stretching | Various | Moderate to Weak |
X-ray Crystallography and Electron Diffraction for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.organton-paar.comnih.gov If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide a wealth of structural information, including:
Unambiguous confirmation of the (E)-stereochemistry of the double bond.
Precise bond lengths and bond angles , which would reveal the extent of electron delocalization in the conjugated system.
The preferred conformation of the molecule in the solid state, including the torsional angles around the single bonds.
Details of intermolecular interactions in the crystal lattice, such as C-H···O hydrogen bonds, which govern the crystal packing.
Electron diffraction could be used as an alternative technique, particularly for very small crystals or for gas-phase structural determination.
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination (if chiral forms are studied)
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is used to study chiral molecules. saschirality.orgpolimi.itresearchgate.net this compound is an achiral molecule and therefore would not exhibit a CD or ORD spectrum.
However, if a chiral center were introduced into the molecule, for instance, by the addition of a chiral auxiliary or through a stereoselective reaction at one of the methyl groups, then chiroptical spectroscopy would be essential for determining the absolute configuration of the resulting enantiomers. The sign and intensity of the Cotton effects in the CD spectrum, corresponding to the electronic transitions of the enone chromophore, could be correlated with the absolute stereochemistry of the molecule, often with the aid of computational predictions. acs.orgresearchgate.net
Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotope Effects of this compound
Advanced mass spectrometry techniques are indispensable for the structural elucidation of organic compounds, providing detailed insights into their fragmentation pathways and isotopic composition. For the compound this compound (C₇H₁₂O₂), with a molecular weight of 128.17 g/mol , mass spectrometry reveals a characteristic fragmentation pattern that can be rationalized by the established principles of ionization and fragmentation of α,β-unsaturated ketones and methoxy-containing compounds. nist.govresearchgate.netyoutube.com
Upon electron ionization (EI), the molecule loses an electron to form a molecular ion (M⁺˙), which is energetically unstable and undergoes fragmentation. chemguide.co.uk The fragmentation of ketones is often dominated by α-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group. youtube.comlibretexts.org For this compound, two primary α-cleavage pathways are possible, leading to the formation of stable acylium ions. libretexts.org
Pathway A involves the cleavage of the bond between the carbonyl carbon and the methyl group, resulting in the loss of a methyl radical (•CH₃) and the formation of an acylium ion at m/z 113.
Pathway B involves the cleavage of the bond between the carbonyl carbon and the vinyl group. This would lead to the formation of a methylcarbonyl radical (•COCH₃) and a cation at m/z 85.
The presence of the methoxy group and the conjugated double bond also influences the fragmentation. The charge may be stabilized on the oxygen of the methoxy group, leading to alternative fragmentation routes. For instance, the loss of a methoxy radical (•OCH₃) can lead to a fragment at m/z 97. Furthermore, the loss of a neutral molecule of carbon monoxide (CO) from acylium ions is a common subsequent fragmentation step. spectroscopyonline.com
A plausible fragmentation pathway for this compound is outlined below:
Molecular Ion Formation : C₇H₁₂O₂ + e⁻ → [C₇H₁₂O₂]⁺˙ (m/z 128)
Primary Fragmentation Pathways :
Loss of a methyl radical (α-cleavage) : [C₇H₁₂O₂]⁺˙ → [C₆H₉O₂]⁺ + •CH₃ (m/z 113)
Loss of an acetyl radical (α-cleavage) : [C₇H₁₂O₂]⁺˙ → [C₅H₉O]⁺ + •COCH₃ (m/z 85)
Loss of a methoxy radical : [C₇H₁₂O₂]⁺˙ → [C₆H₉O]⁺ + •OCH₃ (m/z 97)
Loss of a formaldehyde (CH₂O) via McLafferty-type rearrangement : While less common for this specific structure, it is a possibility for some ketones.
The relative abundance of these fragment ions will depend on their stability. The acylium ion at m/z 43, corresponding to [CH₃CO]⁺, is a very common and stable fragment in the mass spectra of methyl ketones and is expected to be a significant peak. libretexts.org
Interactive Data Table of Plausible Mass Spectrometry Fragments:
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |
| 128 | [C₇H₁₂O₂]⁺˙ | - | Molecular Ion |
| 113 | [C₆H₉O₂]⁺ | •CH₃ | α-cleavage |
| 97 | [C₆H₉O]⁺ | •OCH₃ | Cleavage of C-O bond |
| 85 | [C₅H₉O]⁺ | •COCH₃ | α-cleavage |
| 57 | [C₃H₅O]⁺ | C₄H₇O• | Further fragmentation |
| 43 | [CH₃CO]⁺ | C₅H₉O• | α-cleavage |
Isotope Effects in Mass Spectrometry
Isotope effects in mass spectrometry are primarily observed through the presence of isotopic peaks (M+1, M+2, etc.) in the mass spectrum. These peaks arise from the natural abundance of heavier isotopes of the elements present in the molecule, such as ¹³C, ²H, and ¹⁷O. libretexts.org
For this compound (C₇H₁₂O₂), the M+1 peak will be primarily due to the presence of ¹³C. The natural abundance of ¹³C is approximately 1.1%. Therefore, the theoretical relative intensity of the M+1 peak can be estimated using the following formula:
Relative Intensity of M+1 ≈ 1.1% × (number of C atoms)
In this case, with 7 carbon atoms, the expected relative intensity of the M+1 peak would be approximately:
Computational and Theoretical Investigations of E 4 Methoxy 3 Methylpent 3 En 2 One
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding a molecule's electronic properties. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as the primary electron donor in a reaction. For (E)-4-methoxy-3-methylpent-3-en-2-one, the HOMO is expected to have significant electron density across the C=C double bond and the oxygen atoms of the methoxy (B1213986) and carbonyl groups, which are the electron-rich areas of the molecule.
LUMO: This orbital serves as the primary electron acceptor. In α,β-unsaturated systems, the LUMO is typically distributed over the conjugated π-system, particularly the carbonyl carbon and the β-carbon, making these sites susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more easily polarized and more chemically reactive. nih.gov
While specific energy values for this compound are not available, studies on similar compounds like 4-methyl-3-penten-2-one confirm these general principles. researchgate.net
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. It is invaluable for predicting how a molecule will interact with other charged species.
Negative Potential Regions (Red/Yellow): These electron-rich areas are prone to electrophilic attack. For the target molecule, the most negative potential is expected around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.net
Positive Potential Regions (Blue): These electron-deficient areas are susceptible to nucleophilic attack. Positive potential would be anticipated around the hydrogen atoms and the carbonyl carbon. nih.gov
This mapping helps visualize the sites most likely to engage in intermolecular interactions, such as hydrogen bonding or reactions with nucleophiles and electrophiles.
Natural Bond Orbital (NBO) analysis provides a chemical picture of bonding by describing electron density in terms of localized Lewis-type structures (bonds and lone pairs). southampton.ac.uk It is particularly useful for quantifying electron delocalization and hyperconjugative interactions that contribute to molecular stability.
For this compound, NBO analysis would quantify:
π-Conjugation: The delocalization of electrons from the C=C double bond to the C=O group. This is a defining feature of α,β-unsaturated ketones.
Hyperconjugation: Interactions such as those between the lone pairs on the methoxy oxygen and the antibonding orbital of the adjacent C=C bond (n → π*), or between C-H σ bonds and the π-system. These interactions contribute significantly to the stability of the molecule's conformation. researchgate.net
The analysis provides "stabilization energies" associated with these delocalization events, offering a quantitative measure of their importance.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
While quantum calculations often focus on a single, optimized geometry in a vacuum, Molecular Dynamics (MD) simulations model the movement of atoms over time. nih.gov An MD simulation would reveal:
Conformational Flexibility: How the molecule flexes, bends, and rotates at a given temperature. This is particularly relevant for the orientation of the methoxy and acetyl groups.
Solvent Effects: By including solvent molecules (like water or an organic solvent) in the simulation, one can observe how the solvent organizes around the solute and how these interactions influence the solute's conformation and dynamics. For instance, polar solvents would interact strongly with the carbonyl group, potentially affecting its reactivity.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can model the entire course of a chemical reaction, providing a detailed understanding of its mechanism. This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating its energy (the activation energy).
This compound, as a vinylogous ester and α,β-unsaturated ketone, has multiple reactive sites. nih.gov Nucleophiles can potentially attack the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition or Michael addition). researchgate.net
Reaction pathway modeling could explain:
Regioselectivity: By calculating the activation energies for both the 1,2- and 1,4-addition pathways, researchers can predict which product is kinetically favored. DFT calculations on similar systems have been used to rationalize why one pathway is preferred over another. acs.org
Stereoselectivity: If the reaction creates a new stereocenter, computational modeling can determine the energy barriers for pathways leading to different stereoisomers (e.g., R vs. S), thereby explaining why one isomer is formed in excess.
Such detailed mechanistic investigations for this compound have not been found in the reviewed literature.
Energetic Profiles of Key Reaction Intermediates and Transition States
The reactivity of α,β-unsaturated ketones like this compound is characterized by the conjugated system, which allows for both 1,2-addition to the carbonyl group and 1,4-conjugate (or Michael) addition to the β-carbon. Computational studies on similar compounds help to elucidate the energetic landscapes of these reaction pathways.
The mechanism of nucleophilic addition, a fundamental reaction for this class of compounds, has been a subject of extensive theoretical investigation. The addition of a nucleophile can proceed through different transition states, and their relative energies determine the reaction outcome. For instance, in the reaction of thiols with α,β-unsaturated carbonyl compounds, computational studies indicate that the mechanism can vary depending on the substituents. nih.gov Electron-pushing substituents can alter the energetic barriers of the reaction steps. nih.gov
One common reaction is the Michael addition, where a nucleophile adds to the β-carbon. The energetic profile of this reaction typically involves the formation of an enolate intermediate. The stability of this intermediate and the height of the activation barrier to reach the transition state are crucial for the reaction kinetics. For example, in the dienamine-catalyzed vinylogous Michael addition of cyclic enones to nitroalkenes, the reaction proceeds through specific transition states leading to the formation of γ-addition products with high selectivity.
Another important reaction is atmospheric oxidation, often initiated by hydroxyl (OH) radicals. A study on the atmospheric oxidation of 4-methyl-3-penten-2-one, a structural analogue of the title compound, determined the rate coefficients for its reaction with OH radicals. copernicus.orgcopernicus.org Such studies allow for the construction of potential energy surfaces for the initial addition of the OH radical to the C=C double bond and subsequent reactions of the resulting radical intermediates.
The following table provides a conceptual overview of the relative energetics for different reaction pathways that α,β-unsaturated ketones can undergo, based on general principles from computational studies on analogous systems. The actual energy values would be highly dependent on the specific reactants, catalysts, and solvent conditions.
| Reaction Pathway | Key Intermediate/Transition State | Relative Energy (Illustrative) | Controlling Factors |
|---|---|---|---|
| 1,2-Addition (Kinetic Control) | Transition state for nucleophilic attack at the carbonyl carbon | Lower Activation Energy | Hard nucleophiles, low temperature |
| 1,4-Addition (Thermodynamic Control) | Stable enolate intermediate | Higher Activation Energy, More Stable Product | Soft nucleophiles, higher temperature |
| OH Radical Addition (Atmospheric Oxidation) | Hydroxyalkyl radical intermediate | Low Activation Energy | Radical stability, steric hindrance |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies on Derived Properties
QSAR and QSPR models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical/chemical properties, respectively. researchgate.net For α,β-unsaturated carbonyl compounds, QSAR studies are particularly relevant for predicting toxicity, as the electrophilic nature of the conjugated system can lead to reactions with biological macromolecules. researchgate.net
A key aspect of QSAR/QSPR modeling is the use of molecular descriptors, which are numerical representations of a molecule's structure. These can be categorized as constitutional, topological, geometric, electrostatic, and quantum-chemical, among others. For a molecule like this compound, relevant descriptors would likely include:
LogP (octanol-water partition coefficient): This descriptor relates to the hydrophobicity of the molecule and can be crucial for modeling its absorption and distribution in biological systems. nih.gov
Molecular Weight (MW): A fundamental descriptor related to the size of the molecule.
Topological Indices: These descriptors encode information about the connectivity of atoms in the molecule and are used in a wide range of QSPR models.
Quantum-Chemical Descriptors: These are derived from quantum-chemical calculations and can describe electronic properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as partial atomic charges. The energy of the LUMO, for instance, can be related to the molecule's reactivity as an electrophile in Michael additions.
Studies on the toxicity of α,β-unsaturated compounds have revealed several structural trends. For example, the toxic potency is dependent on the specific molecular structure, with methyl substitution on the vinyl carbon atoms potentially reducing toxicity. qsardb.org QSAR models have been developed to distinguish between mutagenic and non-mutagenic α,β-unsaturated carbonyl compounds, identifying specific structural alerts. nih.gov
The following interactive table illustrates the types of descriptors that could be used in a QSAR/QSPR study of this compound and the properties they might predict. The correlation direction is hypothetical and based on general trends observed for similar compounds.
| Descriptor Type | Example Descriptor | Predicted Property | Hypothetical Correlation |
|---|---|---|---|
| Hydrophobicity | LogP | Aquatic Toxicity | Positive |
| Electronic | LUMO Energy | Reactivity in Michael Addition | Negative (lower LUMO = more reactive) |
| Steric | Molar Refractivity | Receptor Binding Affinity | Varies |
| Topological | Balaban J index | Boiling Point | Positive |
| Constitutional | Number of Oxygen Atoms | Hydrogen Bonding Capacity | Positive |
Reactivity, Reaction Mechanisms, and Transformation Pathways of E 4 Methoxy 3 Methylpent 3 En 2 One
Nucleophilic Addition Reactions to the Carbonyl and Alkene Moieties
The conjugated system of (E)-4-methoxy-3-methylpent-3-en-2-one possesses two electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon (C2) and the β-carbon of the alkene (C4). The regioselectivity of the attack is largely determined by the nature of the nucleophile, a principle explained by Hard/Soft Acid/Base (HSAB) theory. Hard nucleophiles favor direct attack at the harder electrophilic carbonyl carbon (1,2-addition), while softer nucleophiles prefer to attack the softer electrophilic β-carbon (1,4-conjugate or Michael addition). pressbooks.pub
Conjugate addition, or the Michael reaction, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In this process, a soft nucleophile adds to the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. masterorganicchemistry.com This pathway is generally favored for stabilized carbanions and heteroatomic nucleophiles.
The general mechanism involves three key steps:
Formation of a nucleophile (e.g., deprotonation of a β-dicarbonyl compound to form an enolate).
Nucleophilic attack at the β-carbon of the α,β-unsaturated system, forming a new, resonance-stabilized enolate.
Protonation of the enolate intermediate to give the final product. masterorganicchemistry.com
A variety of soft nucleophiles are expected to undergo conjugate addition with this compound.
Table 1: Expected Products from Michael/Conjugate Addition Reactions
| Nucleophile Type | Example Nucleophile | Reagents/Conditions | Expected Product Structure |
|---|---|---|---|
| Organocuprate | Lithium dimethylcuprate (Me₂CuLi) | 1. Me₂CuLi, Et₂O 2. H₃O⁺ | 4-methoxy-3,4-dimethylpentan-2-one |
| Stabilized Enolate | Diethyl malonate | 1. NaOEt, EtOH 2. H₃O⁺ | Diethyl 2-(1-methoxy-2-methyl-3-oxobutyl)malonate |
| Amine | Diethylamine (Et₂NH) | Et₂NH, MeOH | 4-(diethylamino)-4-methoxy-3-methylpentan-2-one |
| Thiol | Thiophenol (PhSH) | Cat. base (e.g., Et₃N) | 4-methoxy-3-methyl-4-(phenylthio)pentan-2-one |
Direct alkylation or acylation at the α-position (C3) of an α,β-unsaturated ketone is generally not feasible. However, a powerful synthetic strategy involves a tandem conjugate addition-alkylation sequence. pressbooks.pub In this two-step process, a soft nucleophile, such as an organocuprate, first adds to the β-position to generate a specific enolate intermediate. This enolate is then "trapped" by a reactive electrophile, like an alkyl halide or an acyl chloride, to form a new carbon-carbon bond at the α-position. youtube.com This method allows for the controlled introduction of substituents at both the α and β carbons. pressbooks.pub
Table 2: Tandem Conjugate Addition-Alkylation/Acylation
| Conjugate Addition Reagent | Trapping Electrophile | Reagents/Conditions | Expected Product Structure |
|---|---|---|---|
| Lithium dimethylcuprate (Me₂CuLi) | Methyl iodide (MeI) | 1. Me₂CuLi, THF 2. MeI | 4-methoxy-3,3,4-trimethylpentan-2-one |
| Lithium divinylcuprate ((CH₂=CH)₂CuLi) | Acetyl chloride (AcCl) | 1. (CH₂=CH)₂CuLi, THF 2. AcCl | 3-acetyl-4-methoxy-3-methyl-5-hexen-2-one |
| Lithium diphenylcuprate (Ph₂CuLi) | Benzyl bromide (BnBr) | 1. Ph₂CuLi, THF 2. BnBr | 3-benzyl-4-methoxy-3-methyl-4-phenylpentan-2-one |
Electrophilic Reactions of the Enol Ether Functionality
The enol ether moiety contains an electron-rich carbon-carbon double bond due to the electron-donating resonance effect of the methoxy (B1213986) group. This makes the double bond highly susceptible to attack by electrophiles.
Electrophilic reagents will readily add across the enol ether double bond. For instance, halogenation with bromine (Br₂) would proceed through a cyclic bromonium ion intermediate, followed by nucleophilic attack to yield a dihalogenated product.
Hydroxylation can be achieved through several methods. One common approach is epoxidation of the electron-rich alkene using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). biu.ac.il The resulting epoxide is an α-alkoxy epoxide, which can be subsequently opened under acidic or basic conditions to yield a hydroxylated product. This is a variant of the Rubottom oxidation, which is more broadly applied to silyl (B83357) enol ethers. wikipedia.org
The mechanism proceeds as follows:
Protonation of the α-carbon (C3) by an acid catalyst (H-A).
Formation of a resonance-stabilized oxocarbenium ion intermediate.
Nucleophilic attack by water on the carbocation at C4.
Deprotonation of the water adduct.
Elimination of methanol to form an enol intermediate.
Tautomerization of the enol to the final β-diketone product.
Cycloaddition Reactions and Pericyclic Processes
Pericyclic reactions, which proceed through a concerted, cyclic transition state, are also a potential reaction pathway for this compound. msu.eduebsco.com The molecule's structure allows it to participate in cycloadditions as either the 4π or the 2π component, depending on the reaction partner.
The α,β-unsaturated ketone system can act as a dienophile in a [4+2] Diels-Alder reaction. wikipedia.org Because the dienophile is substituted with both electron-donating (methoxy) and electron-withdrawing (acetyl) groups, its reactivity would depend on the electronic nature of the diene partner.
Conversely, the electron-rich enol ether portion can function as the 2π component in cycloadditions with electron-deficient partners. academie-sciences.fr More interestingly, it could potentially act as part of a diene system in an inverse-electron-demand Diels-Alder reaction if paired with a very electron-poor dienophile. Vinyl ethers are known to participate in hetero-Diels-Alder reactions, highlighting the versatility of this functional group in cycloadditions. acs.orgnih.gov
Table 3: Potential Cycloaddition Reactions
| Reaction Type | Role of Compound | Reactant Partner Example | Expected Product Class |
|---|---|---|---|
| Normal-Demand Diels-Alder | Dienophile (2π system) | 1,3-Butadiene (electron-rich diene) | Substituted cyclohexene |
| Inverse-Demand Diels-Alder | Diene (4π system) | Dimethyl acetylenedicarboxylate (electron-poor dienophile) | Dihydropyran derivative |
| [2+2] Cycloaddition | 2π system (enol ether) | Tetracyanoethylene (TCNE) | Substituted cyclobutane |
Diels-Alder and [2+2] Cycloadditions
There are no published research findings on the participation of this compound in Diels-Alder or [2+2] cycloaddition reactions. The α,β-unsaturated ketone moiety could theoretically act as a dienophile in a [4+2] Diels-Alder reaction or as a component in a photochemical [2+2] cycloaddition. However, no experimental data, such as reaction conditions, yields, or characterization of resulting cycloadducts involving this specific compound, are available in the scientific literature.
Metal-Catalyzed Transformations and Cross-Coupling Reactions
The carbon-carbon double bond in this compound presents a potential site for various metal-catalyzed transformations. Despite this, specific applications of this compound as a substrate in such reactions are not documented.
Olefin Metathesis Studies
No studies have been published regarding the use of this compound in olefin metathesis reactions. Research on cross-metathesis or ring-closing metathesis (the latter would require prior functionalization) involving this enone is absent from the literature. Consequently, there is no data on its reactivity with common metathesis catalysts (e.g., Grubbs' or Schrock's catalysts) or the resulting products.
Transition Metal-Mediated C-C and C-X Bond Formations
There is an absence of research in the scientific literature concerning transition metal-mediated cross-coupling reactions (such as Suzuki, Heck, or Stille reactions) where this compound would serve as a substrate. To participate in these reactions, the compound would typically require conversion into a derivative bearing a suitable leaving group (e.g., a halide or triflate), and studies on such derivatives and their subsequent coupling reactions have not been reported.
Photochemical and Electrochemical Reactivity
The photochemical and electrochemical behavior of this compound remains largely unexplored, with no specific studies available in the peer-reviewed literature.
Photoinduced Rearrangements and Cyclizations
While α,β-unsaturated ketones are a well-studied class of chromophores known to undergo a variety of photochemical reactions, including rearrangements and intramolecular cyclizations, no specific research has been published on the photochemical behavior of this compound. There are no documented studies on its photoisomerization, photoinduced rearrangements (such as the lumiketone rearrangement), or intra- or intermolecular photocycloadditions. Therefore, no data on reaction pathways, quantum yields, or product structures are available.
Redox Chemistry and Electron Transfer Processes of this compound
The redox chemistry of this compound is dictated by the presence of two key functional groups: an α,β-unsaturated ketone and an enol ether. While specific experimental data on the electrochemical properties and electron transfer processes of this particular compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established behavior of these constituent moieties. The electron-rich enol ether is susceptible to oxidation, while the electron-deficient α,β-unsaturated system is prone to reduction.
The enol ether functionality, characterized by the methoxy group attached to the carbon-carbon double bond, significantly influences the molecule's oxidative potential. Enol ethers are known to undergo oxidation through various mechanisms, including electrochemical and photocatalytic methods. Anodic oxidation, for example, can lead to the formation of a cation radical intermediate upon a one-electron transfer. This reactive species can then participate in a variety of subsequent reactions, including coupling with other molecules. While direct studies on this compound are lacking, related silyl enol ethers have been shown to undergo anodic oxidation to generate cation radicals, which can then be trapped by nucleophiles or other radical species.
It is important to note that the interplay between the enol ether and the α,β-unsaturated ketone functionalities within the same molecule could lead to complex redox behavior. The electron-donating nature of the methoxy group may influence the reduction potential of the enone system, and conversely, the electron-withdrawing ketone group may affect the oxidation potential of the enol ether. A comprehensive understanding of the redox chemistry and electron transfer processes of this compound would necessitate dedicated electrochemical studies, such as cyclic voltammetry, to determine its oxidation and reduction potentials and to elucidate the mechanisms of its electron transfer reactions.
Mechanistic Insights into Biological Activity of E 4 Methoxy 3 Methylpent 3 En 2 One
Molecular Target Identification and Binding Studies
There is no available information in the scientific literature identifying the specific molecular targets of (E)-4-methoxy-3-methylpent-3-en-2-one.
No studies detailing the in vitro enzyme inhibition kinetics or the mechanism of enzyme inhibition for this compound have been published.
Data from ligand-protein interaction studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), for this compound are not available in the current body of scientific research.
Cellular Pathway Modulation at the Molecular Level
Specific details on how this compound modulates cellular pathways at the molecular level have not been reported. Research into the effects of this compound on cellular signaling and other pathways is required to understand its potential biological role.
Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation
There are no published Structure-Activity Relationship (SAR) studies for this compound. Such studies are crucial for understanding how the chemical structure of this compound and its analogs relates to their biological mechanism and for the rational design of new, more potent, and selective molecules.
Synthesis and Elucidation of Derivatives, Analogues, and Metabolites of E 4 Methoxy 3 Methylpent 3 En 2 One
Systematic Modification of the Enol Ether Moiety
The enol ether functionality in (E)-4-methoxy-3-methylpent-3-en-2-one is a key site for chemical modification. Variations in the alkoxy group can be achieved through several synthetic strategies, primarily involving the reaction of a 1,3-dicarbonyl precursor with different alcohols.
One common approach is the acid-catalyzed reaction of pentane-2,4-dione with a variety of alcohols. This method allows for the introduction of diverse alkoxy groups in place of the methoxy (B1213986) group. Another versatile method is transetherification, where the methoxy group is exchanged for a different alkoxy group by reacting the parent compound with an excess of another alcohol under acidic or basic conditions.
These modifications can significantly alter the electronic and steric properties of the molecule, which can be useful for structure-activity relationship studies.
Table 1: Potential (E)-4-alkoxy-3-methylpent-3-en-2-one Derivatives via Modification of the Enol Ether Moiety This table presents hypothetical derivatives based on common synthetic transformations of related β-alkoxy-α,β-unsaturated ketones.
| Derivative Name | Modifying Reagent | Potential Synthetic Method |
| (E)-4-ethoxy-3-methylpent-3-en-2-one | Ethanol | Acid-catalyzed condensation with pentane-2,4-dione or transetherification |
| (E)-4-isopropoxy-3-methylpent-3-en-2-one | Isopropanol | Acid-catalyzed condensation with pentane-2,4-dione or transetherification |
| (E)-4-(benzyloxy)-3-methylpent-3-en-2-one | Benzyl alcohol | Acid-catalyzed condensation with pentane-2,4-dione or transetherification |
Derivatization of the Ketone Functionality
The ketone carbonyl group in this compound is a versatile handle for the synthesis of a wide array of derivatives. Standard condensation reactions with nitrogen-based nucleophiles can yield crystalline products that are often used for characterization and can exhibit distinct biological activities.
Oximes: Reaction with hydroxylamine hydrochloride in the presence of a base like pyridine or sodium acetate readily converts the ketone to the corresponding oxime. nih.gov
Hydrazones: Condensation with hydrazine or substituted hydrazines (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords hydrazone derivatives. wikipedia.orgorganic-chemistry.org These reactions are typically carried out in an alcoholic solvent, sometimes with acid catalysis.
Pyrazolines and Isoxazoles: Cyclocondensation reactions with hydrazines can lead to the formation of pyrazoline rings, a common motif in pharmacologically active compounds. acs.orgnih.gov Similarly, reaction with hydroxylamine can yield isoxazole derivatives. organic-chemistry.orgnih.gov
Table 2: Potential Derivatives from Ketone Functionalization This table outlines hypothetical derivatives based on established reactions of α,β-unsaturated ketones.
| Derivative Type | Reagent | Resulting Functional Group/Heterocycle |
| Oxime | Hydroxylamine (NH₂OH) | C=N-OH |
| Hydrazone | Hydrazine (N₂H₄) | C=N-NH₂ |
| Phenylhydrazone | Phenylhydrazine | C=N-NHPh |
| Pyrazoline | Hydrazine followed by cyclization | Five-membered nitrogen heterocycle |
| Isoxazole | Hydroxylamine followed by cyclization | Five-membered nitrogen-oxygen heterocycle |
Alterations to the Alkene Substituents and Chain Length
Modification of the alkene substituents and the carbon chain length of this compound can lead to a diverse range of analogues. The synthesis of such compounds would typically start from different diketone precursors. For instance, using 3-methylhexane-2,4-dione or 3-ethylpentane-2,4-dione would introduce different alkyl groups at the 3-position.
Synthesis of Conformationally Restricted Analogues
To study the bioactive conformation, conformationally restricted analogues can be synthesized. This is often achieved by incorporating the acyclic structure into a ring system. For this compound, this could involve intramolecular reactions or starting from cyclic precursors.
One potential approach is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring, resulting in a cyclohexenone derivative. pnrjournal.compnrjournal.com While this would significantly alter the core structure, it is a classic method for creating cyclic analogues of α,β-unsaturated ketones.
Another strategy could involve intramolecular cyclization reactions of suitably functionalized derivatives. For example, a derivative with a terminal nucleophile on the alkoxy chain could potentially cyclize onto the α,β-unsaturated system.
Identification and Characterization of Putative Metabolites and Degradation Products
The metabolic fate of this compound is not specifically documented. However, based on the metabolism of structurally related enol ethers and α,β-unsaturated ketones, several metabolic pathways can be postulated.
Hydrolysis of the Enol Ether: The enol ether linkage is susceptible to acidic hydrolysis, which would cleave the methoxy group and generate pentane-2,4-dione. wikipedia.org This process can occur abiotically in acidic environments or be catalyzed by enzymes in a biological system.
Reduction of the Carbon-Carbon Double Bond: The α,β-unsaturated system can undergo enzymatic reduction, a common metabolic pathway for such compounds, leading to the saturated ketone 4-methoxy-3-methylpentan-2-one.
Reduction of the Ketone: The carbonyl group can be reduced by carbonyl reductases to the corresponding secondary alcohol.
Oxidative Metabolism: Cytochrome P450 enzymes could potentially hydroxylate the methyl groups or the carbon backbone. O-demethylation of the methoxy group is also a plausible metabolic transformation.
Conjugation Reactions: α,β-Unsaturated ketones are known to react with nucleophiles such as glutathione (GSH) in a Michael addition reaction. researchgate.net This is a major detoxification pathway for electrophilic compounds.
Table 3: Putative Metabolites and Degradation Products This table lists hypothetical metabolites and degradation products based on known metabolic pathways for similar compounds.
| Putative Product | Metabolic/Degradation Pathway |
| Pentane-2,4-dione | Hydrolysis of the enol ether |
| 4-methoxy-3-methylpentan-2-one | Reduction of the C=C double bond |
| (E)-4-methoxy-3-methylpent-3-en-2-ol | Reduction of the ketone |
| Glutathione Conjugate | Michael addition of GSH to the β-carbon |
| Hydroxylated derivatives | Cytochrome P450 oxidation |
| 4-hydroxy-3-methylpent-3-en-2-one | O-demethylation |
Advanced Applications of E 4 Methoxy 3 Methylpent 3 En 2 One in Organic Synthesis and Materials Science
(E)-4-methoxy-3-methylpent-3-en-2-one as a Versatile Building Block in Complex Molecule Synthesis
The combination of a Michael acceptor, a carbonyl group, and an electron-rich double bond makes this compound a valuable precursor in the construction of intricate molecular architectures.
Heterocyclic compounds are of significant interest in medicinal chemistry due to their widespread presence in biologically active molecules. Pyrazoles, for instance, are a class of five-membered nitrogen-containing heterocycles that exhibit a broad spectrum of pharmacological activities. nih.gov The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. organic-chemistry.orgbeilstein-journals.org
While direct studies on this compound are limited, research on the closely related 4-methoxy-3-penten-2-one has demonstrated its utility in the synthesis of pyrazole derivatives. This suggests that this compound could serve as a valuable precursor for the synthesis of substituted pyrazoles, which are important scaffolds in drug discovery. The general reactivity of α,β-unsaturated ketones allows for their conversion into various heterocyclic systems, highlighting the potential of the title compound in generating libraries of biologically relevant molecules. acs.org
| Scaffold | Potential Biological Activity | Synthetic Precursor |
|---|---|---|
| Pyrazole | Anti-inflammatory, anticancer, antiviral | α,β-Unsaturated Ketone |
| Pyrimidine | Antimicrobial, anticancer | α,β-Unsaturated Ketone |
| 1-Indanone | Various biological activities | Chalcone (an α,β-unsaturated ketone) beilstein-journals.org |
The enone functional group is a common motif in numerous natural products and serves as a crucial handle for various synthetic transformations, including conjugate additions and cycloadditions. nih.gov The utility of enones as key intermediates is exemplified in the total synthesis of complex molecules like 10-deoxymethynolide, a polyketide macrolide. nih.gov In such syntheses, the enone moiety is often introduced strategically to allow for the stereocontrolled formation of new carbon-carbon bonds and the installation of further functionality. The presence of both an enone and an enol ether in this compound provides multiple avenues for its incorporation into the total synthesis of complex natural products.
Role in Catalysis and Ligand Design
The electronic properties and reactivity of this compound suggest its potential utility in the fields of catalysis and ligand design. Enones can participate in various catalytic transformations, and their derivatives can be designed as ligands for transition metal catalysts.
Recent studies have shown that enones can act as alkenyl reagents through ligand-promoted C-C bond activation, providing a novel route for the synthesis of conjugated polyenes. acs.orgacs.org Furthermore, the enantioselective hydration of enones has been achieved using a DNA-based catalyst, highlighting the potential for developing novel catalytic systems for the asymmetric functionalization of this class of compounds. scispace.comresearchgate.net The specific substitution pattern of this compound could be exploited to fine-tune the electronic and steric properties of potential ligands derived from it, thereby influencing the activity and selectivity of catalytic processes. chemistryviews.org
Potential in Polymer Chemistry and Advanced Materials
The presence of a polymerizable α,β-unsaturated system and a modifiable enol ether group makes this compound an interesting candidate for applications in polymer chemistry and the design of advanced materials.
α,β-Unsaturated carbonyl compounds are known to undergo polymerization, leading to the formation of polyacrylates and other related polymers. wikipedia.org The polymerization of α,β-unsaturated ketones can be initiated by various methods, including anionic polymerization, to produce polymers with potentially interesting properties such as helicity. researchgate.netacs.org
The enol ether functionality in this compound also opens up possibilities for its use in ring-opening metathesis polymerization (ROMP), a powerful technique for the synthesis of functional polymers. acs.orgbohrium.comnih.govsemanticscholar.org While enol ethers were traditionally considered quenching agents for Grubbs catalysts, recent research has demonstrated their effectiveness as monomers in ROMP, leading to degradable and depolymerizable poly(enol ether)s. acs.orgbohrium.comnih.govsemanticscholar.org The dual functionality of this compound could thus allow for the synthesis of novel copolymers with tailored properties.
| Polymerization Method | Reactive Moiety | Potential Polymer Type |
|---|---|---|
| Anionic Polymerization | α,β-Unsaturated Ketone | Poly(α,β-unsaturated ketone) |
| Radical Polymerization | α,β-Unsaturated Ketone | Polyketone |
| Ring-Opening Metathesis Polymerization (ROMP) | Enol Ether (after modification into a cyclic monomer) | Poly(enol ether) |
The ketone functionality of this compound provides a handle for its incorporation into self-assembling systems. Ketone-functionalized nano-objects with controlled morphologies have been synthesized through polymerization-induced self-assembly (PISA). nih.gov Furthermore, the self-assembly of terminally functionalized discrete polyketones driven by hydrogen bonding has been shown to lead to the formation of well-defined structures such as helical assemblies and fibers. nih.gov By appropriate functionalization, this compound or polymers derived from it could be designed to participate in supramolecular self-assembly, leading to the formation of novel nanomaterials with potential applications in areas such as drug delivery and catalysis.
Applications in Chemo-Sensors and Probes
While direct applications of this compound in the development of chemo-sensors and probes are not extensively documented in current literature, the broader class of compounds to which it belongs—α,β-unsaturated ketones—has been investigated for such purposes. These compounds serve as valuable scaffolds in the design of fluorescent molecular probes, particularly for the detection of anions.
Research into chiral compounds featuring an α,β-unsaturated ketone framework has demonstrated their potential as effective anion detectors. nih.gov The sensing mechanism is believed to involve the interaction between the anion and the carbon-carbon double bond (C=C) of the α,β-unsaturated ketone structure. This interaction can lead to changes in the photophysical properties of the molecule, such as its fluorescence, allowing for the detection and quantification of the target anion.
A series of chiral fluorescent molecular probes based on an α,β-unsaturated ketone scaffold were synthesized and evaluated for their ability to detect various biologically significant anions, including Cl⁻, H₂PO₄⁻, I⁻, AcO⁻, HS⁻, F⁻, and Br⁻. nih.gov The interactions were studied using UV-vis spectroscopy, fluorescence experiments, and electrochemical tests.
One particular compound in this series demonstrated high sensitivity and selectivity for the dihydrogen phosphate anion (H₂PO₄⁻). nih.gov This probe was successfully applied to the analysis of real-world samples, showcasing its practical utility. The study reported high recovery rates when testing for H₂PO₄⁻ in a potassium dihydrogen phosphate fertilizer solution, indicating the reliability of this sensing method. nih.gov
The development of novel α,β-unsaturated carbonyl compounds with fluorescent properties is an active area of research. Through multicomponent reactions, new peptidomimetics incorporating chromophores have been synthesized, with some exhibiting blue fluorescence under UV radiation. Such research underscores the potential for creating a diverse library of α,β-unsaturated ketone derivatives that could be tailored for specific sensing applications.
The key findings from the study on anion detection using a chiral α,β-unsaturated ketone-based fluorescent probe are summarized in the table below.
| Parameter | Finding | Source |
| Target Analytes | Cl⁻, H₂PO₄⁻, I⁻, AcO⁻, HS⁻, F⁻, Br⁻ | nih.gov |
| Interaction Site | C=C of the α,β-unsaturated ketone | nih.gov |
| Most Sensitive For | H₂PO₄⁻ | nih.gov |
| Application | Determination of H₂PO₄⁻ in fertilizer | nih.gov |
| Recovery Rates | 98.5-99.1% | nih.gov |
This data highlights the viability of using the α,β-unsaturated ketone motif as a foundational element in the design of new and effective chemo-sensors for environmental and biological monitoring.
Future Research Directions, Methodological Advances, and Emerging Challenges in the Study of E 4 Methoxy 3 Methylpent 3 En 2 One
Development of Novel Stereocontrolled Synthetic Methodologies
A primary challenge in the synthesis of (E)-4-methoxy-3-methylpent-3-en-2-one is the precise control of the stereochemistry of the carbon-carbon double bond. While classical methods like aldol (B89426) or Knoevenagel condensations are fundamental for creating enones, they can sometimes suffer from a lack of stereoselectivity, leading to mixtures of E and Z isomers. psiberg.comresearchgate.net Future research must focus on developing novel synthetic routes that guarantee high stereocontrol.
Promising future directions include:
Organocatalytic Domino Reactions: The development of dual cooperative organocatalytic systems could enable a one-pot synthesis from simple precursors. researchgate.net Such sequences, for instance involving a Knoevenagel-Michael-retro-Michael pathway, have proven to be highly E-selective for other α,β-unsaturated ketones and could be adapted for this target molecule. researchgate.net
Transition-Metal Catalysis: Iron-catalyzed cross-coupling of Grignard reagents with enol tosylates has been shown to be stereoretentive, providing a potential route to trisubstituted α,β-unsaturated esters. organic-chemistry.org Adapting such methodologies could provide a powerful tool for the stereospecific synthesis of this compound.
Modern Olefination Variants: Exploring alternatives to traditional Wittig olefination, such as the Wacker oxidation-elimination of specific homoallyl alcohols, could offer a new pathway to β,β-disubstituted α,β-unsaturated methyl ketones with high regio- and stereoselectivity. acs.org Research could investigate the synthesis of a suitable homoallyl alcohol precursor for the target compound.
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Insights
A thorough understanding of the electronic structure, conformational landscape, and reaction mechanisms of this compound is crucial for predicting its reactivity and designing new applications. The integration of advanced spectroscopic methods with high-level computational chemistry offers a path to achieving these insights. grnjournal.us
Future research should leverage:
Computational Modeling: Quantum mechanics-based methods like Density Functional Theory (DFT) can be used to model the reaction pathways for its synthesis, identifying transition states and intermediates that are difficult to observe experimentally. grnjournal.usmdpi.com Such calculations can elucidate the factors controlling the E/Z selectivity. Furthermore, computational chemistry can predict spectroscopic data (¹H NMR, ¹³C NMR, IR) to aid in structural confirmation.
Advanced Spectroscopic Analysis: While standard spectroscopic techniques are essential, advanced methods like 2D NMR (NOESY) can experimentally confirm the (E)-geometry. In-situ monitoring of reactions using techniques like ReactIR or process NMR could provide real-time kinetic data, complementing computational studies of reaction mechanisms.
AI and Machine Learning: The integration of artificial intelligence (AI) has the potential to accelerate the discovery of reaction mechanisms and catalyst design. mdpi.com Machine learning models could be trained to predict the reactivity of substituted enones like this compound under various conditions.
Exploration of Unconventional Reactivity Pathways and Catalytic Applications
The reactivity of α,β-unsaturated ketones is dominated by their electrophilic nature, particularly at the β-carbon in conjugate additions. psiberg.com The specific substitution pattern of this compound—with a methoxy (B1213986) group and a methyl group on the double bond—presents a unique electronic and steric profile that could lead to unconventional reactivity. The electrophilicity of enones is known to be drastically affected by alkyl substitution on the C=C double bond. rsc.org
Future investigations could focus on:
Modulated Michael Additions: Studying how the electron-donating methoxy group and the sterically hindering methyl groups influence the rate and selectivity of Michael additions. This could allow for fine-tuning its reactivity with a range of nucleophiles.
Asymmetric Catalysis: The enone scaffold is a cornerstone in asymmetric catalysis. nih.govmdpi.com Future work could explore its use as a substrate in enantioselective conjugate additions, catalyzed by chiral organocatalysts or transition-metal complexes, to generate valuable chiral building blocks. nih.gov
Cycloaddition Reactions: Enones are versatile partners in cycloaddition reactions, such as the Pauson-Khand reaction to form cyclopentenones. psiberg.com Exploring the participation of this compound in [2+2+1], Diels-Alder, or 1,3-dipolar cycloadditions could lead to the synthesis of novel and complex cyclic frameworks. mdpi.com
Radical Chemistry: Recent advances have demonstrated radical-based approaches for the α-substitution of enones. chemrxiv.org Investigating the behavior of this compound in radical reactions could unlock new synthetic transformations that are complementary to traditional two-electron pathways.
Investigation of Cross-Disciplinary Applications in Chemical Biology and Materials Science
The inherent reactivity of the α,β-unsaturated ketone moiety makes it a "privileged" structure in medicinal chemistry and materials science. Many natural products and pharmaceuticals containing this functional group exhibit significant biological activity, often attributed to their ability to act as Michael acceptors. nih.gov
Promising areas for future cross-disciplinary research include:
Chemical Biology: The potential for this compound to act as a covalent modifier of biological macromolecules could be explored. Its specific reactivity profile might allow for selective targeting of cysteine residues in proteins, a strategy used in drug development.
Materials Science: As a multifunctional monomer, this compound could be a precursor for novel polymers. The ketone and methoxy groups offer sites for post-polymerization modification, while the double bond could participate in polymerization reactions. This could lead to the development of functional materials with tailored properties for applications in coatings, adhesives, or advanced composites.
Agrochemicals: The enone structure is present in some agrochemicals. Future studies could screen this compound and its derivatives for potential herbicidal, insecticidal, or fungicidal activity.
Addressing Scalability and Sustainability in Chemical Production
Transitioning a chemical synthesis from the laboratory to an industrial scale presents significant challenges, including cost, safety, and environmental impact. mdpi.com For this compound to be utilized broadly, future research must address the scalability and sustainability of its production.
Key challenges and future research directions involve:
Green Chemistry Principles: Development of synthetic routes that adhere to the principles of green chemistry is paramount. This includes designing processes with high atom economy, minimizing waste, and using less hazardous reagents and solvents. uk-cpi.com The availability of green solvents in bulk can be a significant hurdle for industrial-scale operations. uk-cpi.com
Catalysis over Stoichiometry: Shifting from stoichiometric reagents to catalytic systems (e.g., heterogeneous or biocatalysis) is a key goal for sustainable chemical manufacturing. qualitas1998.net Research into a robust, recyclable catalyst for the synthesis of this compound would significantly improve its environmental footprint.
Process Intensification and Flow Chemistry: Moving from traditional batch processing to continuous flow manufacturing can offer enhanced safety, smaller reactor footprints, and lower energy consumption. mdpi.com Developing a flow process for the synthesis and purification of this compound would be a major step towards efficient and scalable production.
Renewable Feedstocks: A long-term goal for sustainable chemical production is the use of renewable resources instead of petrochemicals. oup.com Future research could explore synthetic pathways that derive the carbon skeleton of this compound from biomass-derived platform chemicals.
Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂O₂ | nist.govnist.gov |
| Molecular Weight | 128.1690 g/mol | nist.govnist.gov |
| CAS Registry Number | 119271-94-2 | nist.govnist.gov |
| IUPAC Name | (E)-4-methoxy-3-methyl-3-penten-2-one | nist.gov |
Q & A
Q. How can researchers address discrepancies between computational predictions and experimental results (e.g., divergent thermodynamic stability)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
